molecular formula C15H13BrO2 B291046 4-Ethylphenyl 4-bromobenzoate

4-Ethylphenyl 4-bromobenzoate

Cat. No. B291046
M. Wt: 305.17 g/mol
InChI Key: CAFLBGUDIJJNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylphenyl 4-bromobenzoate, also known as 4-EPB, is a chemical compound that belongs to the class of aryl benzoates. It is a white crystalline powder that is soluble in organic solvents, such as chloroform and ethanol. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The mechanism of action of 4-Ethylphenyl 4-bromobenzoate is not fully understood, but it is believed to involve the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, 4-Ethylphenyl 4-bromobenzoate can reduce the levels of prostaglandins and thus alleviate pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethylphenyl 4-bromobenzoate can significantly reduce the levels of inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the expression of COX-2 and iNOS, which are involved in the production of inflammatory mediators. Additionally, 4-Ethylphenyl 4-bromobenzoate has been shown to have a protective effect on liver and kidney function, suggesting its potential as a therapeutic agent for the treatment of liver and kidney diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Ethylphenyl 4-bromobenzoate in lab experiments include its potent anti-inflammatory and analgesic activities, its selectivity for COX-2 inhibition, and its low toxicity. However, its limitations include its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its high cost, which can limit its accessibility for research purposes.

Future Directions

There are several future directions for the study of 4-Ethylphenyl 4-bromobenzoate, including:
1. Further investigation of its mechanism of action and its potential as a therapeutic agent for the treatment of pain and inflammation-related diseases.
2. Exploration of its potential as a selective COX-2 inhibitor and its potential as a safer alternative to NSAIDs.
3. Development of new synthesis methods for 4-Ethylphenyl 4-bromobenzoate that are more efficient and cost-effective.
4. Investigation of its potential applications in materials science, such as its use as a building block for the synthesis of novel polymers and materials.
5. Study of its potential as a tool for the study of COX-2 and its role in inflammation and pain.
In conclusion, 4-Ethylphenyl 4-bromobenzoate is a promising compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry, materials science, and organic synthesis. Its potent anti-inflammatory and analgesic activities, selectivity for COX-2 inhibition, and low toxicity make it a promising candidate for further study and development.

Synthesis Methods

The synthesis of 4-Ethylphenyl 4-bromobenzoate can be achieved through several methods, including the reaction of 4-bromobenzoic acid with 4-ethylphenol in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. Another method involves the reaction of 4-bromobenzoic acid with 4-ethylphenol in the presence of a catalyst, such as zinc chloride or aluminum chloride. Both methods result in the formation of 4-Ethylphenyl 4-bromobenzoate, which can be purified through recrystallization or chromatography.

Scientific Research Applications

4-Ethylphenyl 4-bromobenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related diseases. Additionally, 4-Ethylphenyl 4-bromobenzoate has been investigated for its potential as a selective COX-2 inhibitor, which could provide a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) that can cause gastrointestinal side effects.

properties

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

(4-ethylphenyl) 4-bromobenzoate

InChI

InChI=1S/C15H13BrO2/c1-2-11-3-9-14(10-4-11)18-15(17)12-5-7-13(16)8-6-12/h3-10H,2H2,1H3

InChI Key

CAFLBGUDIJJNIM-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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